molecular formula C13H15N5O3S B2700266 N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021026-09-4

N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2700266
CAS No.: 1021026-09-4
M. Wt: 321.36
InChI Key: BFXXTTNGQLOQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound featuring a pyridazine ring substituted with a propionamide group and a thioether linkage to an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

    Formation of the Isoxazole Moiety: The 5-methylisoxazole can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Thioether Formation: The isoxazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Pyridazine Ring Construction: The pyridazine ring is constructed through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the thioether-isoxazole intermediate with the pyridazine derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The isoxazole and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines or thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoxazole and pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The thioether and amide functionalities may facilitate binding to these targets, while the isoxazole and pyridazine rings could enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide
  • N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide stands out due to its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of the propionamide group and the specific positioning of the thioether linkage are key differentiators.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-3-11(19)14-9-4-5-13(17-16-9)22-7-12(20)15-10-6-8(2)21-18-10/h4-6H,3,7H2,1-2H3,(H,14,16,19)(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXTTNGQLOQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.